molecular formula C18H12Cl2N6O B2961626 4-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 890939-35-2

4-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2961626
CAS No.: 890939-35-2
M. Wt: 399.24
InChI Key: FWQNOKBAABQFSJ-UHFFFAOYSA-N
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Description

4-Chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzohydrazide moiety and dual 4-chlorophenyl substituents. Pyrazolo[3,4-d]pyrimidines are nitrogen-rich heterocycles known for their structural resemblance to purines, enabling interactions with biological targets such as kinases and enzymes . The compound’s unique substitution pattern—two chlorine atoms on the phenyl rings—likely enhances its lipophilicity and binding affinity, making it a candidate for pharmacological studies.

Properties

IUPAC Name

4-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N6O/c19-12-3-1-11(2-4-12)18(27)25-24-16-15-9-23-26(17(15)22-10-21-16)14-7-5-13(20)6-8-14/h1-10H,(H,25,27)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQNOKBAABQFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H15Cl2N6OC_{18}H_{15}Cl_2N_6O with a molecular weight of approximately 394.26 g/mol. Its structure consists of a benzohydrazide moiety linked to a pyrazolo[3,4-d]pyrimidine framework, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it may act as an inhibitor of kinases such as BRAF(V600E), which plays a significant role in tumor growth and survival .
  • Receptor Interaction : It can modulate receptor activity by binding to allosteric sites, enhancing the efficacy of endogenous ligands. This mechanism has been observed in studies involving muscarinic receptors .

Biological Activities

The biological activities of this compound include:

  • Antitumor Activity : Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antitumor effects through the inhibition of key signaling pathways . The compound's ability to inhibit BRAF(V600E) suggests potential application in targeted cancer therapies.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various cell models .
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, although further research is necessary to fully elucidate this aspect .

Case Studies

Several studies have highlighted the efficacy of related pyrazole derivatives:

  • In Vitro Studies : A series of pyrazole derivatives were synthesized and evaluated for their biological activities. Compounds exhibiting structural similarities to this compound showed promising results in inhibiting tumor cell proliferation .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the pyrazole ring significantly affect biological activity. For instance, variations in substituents on the phenyl ring can enhance enzyme inhibitory effects .

Data Table: Biological Activities Summary

Activity TypeMechanism/TargetReference
AntitumorInhibition of BRAF(V600E)
Anti-inflammatoryInhibition of TNF-α and NO
AntimicrobialActivity against specific bacteria

Comparison with Similar Compounds

N′-[1-(3-Chloro-4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-4-Methoxybenzohydrazide

  • Structural Differences : Replaces the 4-chlorophenyl group with a 3-chloro-4-methylphenyl and substitutes the benzohydrazide’s chloro group with methoxy.

1-(4-Chlorobenzyl)-4-(4-Phenethylpiperazin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidine

  • Structural Differences : Incorporates a piperazine-phenethyl side chain instead of benzohydrazide.
  • Impact : The piperazine moiety introduces basicity and flexibility, likely enhancing interactions with central nervous system targets .

4-Hydrazinyl-6-Methyl-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine

  • Structural Differences : Features a hydrazinyl group at position 4 and lacks the benzohydrazide moiety.
  • Impact : The hydrazinyl group serves as a reactive site for further derivatization, as seen in its conversion to arylidenehydrazine derivatives with antimicrobial activity .

Physical Properties

Compound Melting Point (°C) Yield (%) Key Features
Target Compound (Theoretical) N/A N/A High lipophilicity due to dual Cl groups
1-(2-Chloro-2-(4-Chlorophenyl)Ethyl)-6-Methyl-N-Phenyl-... () 202–203 50 Crystalline solid, stable NMR signals
4-(2-Benzylidenehydrazinyl)-6-Methyl-1-Phenyl-... () 160–162 70 White solid, IR C=N stretch at 1600 cm⁻¹
4-Chloro-6-(Chloromethyl)-1-Methyl-... () N/A 83 Intermediate for disubstituted derivatives

Antimicrobial Activity

  • Benzothiazole-Pyrazolo[3,4-d]Pyrimidine Hybrids (): Compound 3d (4-(4-chlorophenyl)) showed significant activity against Pseudomonas aeruginosa. Compound 3j exhibited antifungal activity against Candida albicans.

Kinase Inhibition

  • Bisarylureas () : Derivatives like 1n and 1s demonstrated pan-RAF inhibitory activity, with melting points >170°C and molecular weights ~589 g/mol.

Anti-Inflammatory and Analgesic Effects

  • Compound 3j () : Displayed superior analgesic and anti-inflammatory activity compared to diclofenac sodium, with minimal ulcerogenic effects.

Key Differences and Implications

Substituent Effects :

  • Chlorine vs. Methoxy : Chlorine enhances electronegativity and binding to hydrophobic pockets, while methoxy improves solubility .
  • Benzohydrazide vs. Urea : The benzohydrazide group in the target compound may offer hydrogen-bonding capabilities distinct from urea-based kinase inhibitors .

Synthetic Accessibility :

  • The target compound’s synthesis likely requires precise control of hydrazide coupling, whereas piperazine derivatives () involve nucleophilic substitution.

Biological Performance :

  • Antimicrobial activity correlates with electron-withdrawing groups (e.g., Cl), while anti-inflammatory effects depend on aromatic substitution patterns .

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